molecular formula C17H19N3O2 B14544835 1-(3-Methylphenyl)-4-(2-nitrophenyl)piperazine CAS No. 62208-58-6

1-(3-Methylphenyl)-4-(2-nitrophenyl)piperazine

Cat. No.: B14544835
CAS No.: 62208-58-6
M. Wt: 297.35 g/mol
InChI Key: HDJFHKJXHUCBAB-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-4-(2-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This compound is characterized by the presence of a 3-methylphenyl group and a 2-nitrophenyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(3-Methylphenyl)-4-(2-nitrophenyl)piperazine typically involves the reaction of 1-(3-methylphenyl)piperazine with 2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed, and purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1-(3-Methylphenyl)-4-(2-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the piperazine ring and formation of corresponding amines and carboxylic acids.

Scientific Research Applications

1-(3-Methylphenyl)-4-(2-nitrophenyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-4-(2-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-(3-Methylphenyl)-4-(2-nitrophenyl)piperazine can be compared with other similar compounds, such as:

    1-(3-Methylphenyl)piperazine: Lacks the nitro group, leading to different chemical reactivity and biological activity.

    1-(2-Nitrophenyl)piperazine:

    1-(3-Methylphenyl)-4-(4-nitrophenyl)piperazine: Has the nitro group in a different position, leading to variations in its chemical and biological behavior.

Properties

CAS No.

62208-58-6

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

1-(3-methylphenyl)-4-(2-nitrophenyl)piperazine

InChI

InChI=1S/C17H19N3O2/c1-14-5-4-6-15(13-14)18-9-11-19(12-10-18)16-7-2-3-8-17(16)20(21)22/h2-8,13H,9-12H2,1H3

InChI Key

HDJFHKJXHUCBAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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